3,4-Dihydro-2H-1,4-benzoxazine is a bicyclic compound featuring a benzene ring fused to a 1,4-benzoxazine structure. This compound is classified under heterocyclic compounds, specifically as an N-heterocycle due to the presence of nitrogen in its ring system. It has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
3,4-Dihydro-2H-1,4-benzoxazine can be sourced from various synthetic pathways that utilize different starting materials and catalysts. It is classified as an N-heterocyclic compound and falls under the broader category of benzo-fused heterocycles. Its derivatives have been explored for their pharmacological properties, particularly as potential therapeutic agents.
Several methods have been developed for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine:
The synthesis often involves mild reaction conditions and can yield high enantiomeric excesses (ee > 99%) and diastereomeric excesses (de > 99%), making these methods both efficient and effective for producing enantiopure compounds .
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine consists of a benzene ring fused to a five-membered heterocyclic ring containing one nitrogen atom. The general chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen.
Key structural data includes:
The compound exhibits specific stereochemical configurations that can influence its biological activity.
3,4-Dihydro-2H-1,4-benzoxazine can participate in various chemical reactions:
The mechanism of action for derivatives of 3,4-dihydro-2H-1,4-benzoxazine often involves interaction with neurotransmitter receptors. For instance, certain derivatives act as antagonists at serotonin-3 receptors by binding effectively and inhibiting receptor activation, which can lead to therapeutic effects in conditions such as anxiety or nausea . The specific interactions depend on the substituents present on the benzoxazine ring.
Relevant data from studies indicate that modifications at specific positions on the benzoxazine ring can significantly alter both physical properties and biological activity .
3,4-Dihydro-2H-1,4-benzoxazine and its derivatives have several scientific applications:
3,4-Dihydro-2H-1,4-benzoxazine represents a privileged scaffold in heterocyclic chemistry, characterized by a bicyclic structure fusing a benzene ring with a six-membered 1,4-oxazine ring in a partially reduced form. Its core molecular formula is C₈H₉NO, with a molecular weight of 135.16 g/mol. The structure positions the oxygen atom at the 1-position and the nitrogen atom at the 4-position of the heterocyclic ring, creating an electron-rich system conducive to diverse chemical modifications. This compound exists as a solid under standard conditions [2] [6].
Nomenclature for this scaffold follows systematic IUPAC conventions and historical naming patterns:
Table 1: Core Identifiers of 3,4-Dihydro-2H-1,4-benzoxazine
Chemical Property | Identifier |
---|---|
Systematic Name | 3,4-Dihydro-2H-1,4-benzoxazine |
Molecular Formula | C₈H₉NO |
CAS Registry Number | 5735-53-5 |
SMILES Notation | C1COc2ccccc2N1 |
InChI Key | YRLORWPBJZEGBX-UHFFFAOYSA-N |
Alternate Name | Benzomorpholine |
The chemistry of 1,4-benzoxazines emerged significantly in the mid-20th century, with systematic exploration accelerating in the 1990s due to their biological relevance. The unsubstituted 3,4-dihydro-2H-1,4-benzoxazine scaffold was initially characterized as a synthetic intermediate rather than a natural product. However, its oxidized derivatives (particularly 2H-1,4-benzoxazin-3-(4H)-ones) were identified in natural sources—notably, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one was isolated from maize (Zea mays) as a defensive agent against the European corn borer [3] [5].
Seminal synthetic work by Shridhar et al. established robust protocols for constructing the benzoxazine core via condensation of 2-aminophenols with α-halo carbonyl compounds, a method that remains fundamental today [5]. The 2005 comprehensive review by Ilaš and Sollner Dolenc in Tetrahedron (covering 91 references) marked a critical milestone, documenting synthetic advances and pharmacological potential developed between 1996–2005. This period saw the scaffold transition from academic curiosity to a validated pharmacophore in drug discovery [3].
Table 2: Historical Timeline of Key Developments
Time Period | Development Milestone | Significance |
---|---|---|
Pre-1990s | Initial synthesis & structural characterization | Established core chemical reactivity |
1990s | Isolation from natural sources (e.g., maize) | Revealed ecological roles in plant defense |
1996–2005 | Systematic review of syntheses & bioactivities | Consolidated knowledge; spurred drug design efforts |
2000s–Present | Development as PPAR agonists, antibacterials, neuroprotectants | Validated as multipurpose pharmacophore |
3,4-Dihydro-2H-1,4-benzoxazine occupies a strategic niche in heterocyclic chemistry due to its dual hydrogen-bonding capability (N-H and O functionalities), planar aromatic region, and non-planar saturated heterocycle. This creates a "molecular palette" amenable to steric and electronic modulation at multiple positions:
As a pharmacophore, its significance stems from:
Table 3: Bioactive Derivatives Leveraging the 1,4-Benzoxazine Core
Biological Target/Activity | Derivative Structure | Therapeutic Application |
---|---|---|
PPARα/γ Agonists | 7-Substituted 1,4-benzoxazines | Type 2 diabetes, Hyperlipidemia |
Bacterial Histidine Kinase Inhibitors | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxamides | Novel antibacterial agents |
Nitric Oxide Synthase (NOS) Inhibitors | 8-Amino substituted derivatives | Neurodegenerative/Inflammatory diseases |
Factor Xa/Thrombin Inhibitors | Benzamidine-functionalized benzoxazinones | Anticoagulants |
D₂ Receptor Antagonists | 2-Substituted benzoxazin-3-ones | Antipsychotic agents |
Fused Systems (e.g., [1,2,4]Triazolo[3,4-c][1,4]benzoxazines) | Thiation/cyclocondensation products | Anti-inflammatory agents |
The scaffold’s synthetic flexibility and proven biological relevance cement its role as a cornerstone in rational pharmacophore design for addressing unmet medical needs across therapeutic areas. Continued innovation in ring-forming methodologies—including palladium-catalyzed intramolecular etherifications and nickel-mediated aminations—further expands access to novel derivatives with enhanced stereochemical control and molecular diversity [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7